Methyl 6-ethoxy-5-methylnicotinate
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Overview
Description
Methyl 6-ethoxy-5-methylnicotinate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of nicotinic acid and belongs to the class of nicotinates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-5-methylnicotinate typically involves the esterification of 6-ethoxy-5-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the reagents used
Scientific Research Applications
Methyl 6-ethoxy-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The compound may also interact with cellular receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
6-methyl nicotinate: A synthetic nicotine analog used in electronic cigarettes .
Uniqueness
Methyl 6-ethoxy-5-methylnicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-ethoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
AIQBMHUOMPIOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1C)C(=O)OC |
Origin of Product |
United States |
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